N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
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Overview
Description
N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan rings, followed by the introduction of the methoxyphenyl and morpholinyl groups. The final step involves the formation of the amide bond.
Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of Substituents: The methoxyphenyl and morpholinyl groups can be introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the coupling of the thiophene and furan derivatives with an appropriate carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other electrophilic groups.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-5-methylthiophen-2-yl}furan-2-carboxamide
- N-(4-Methoxybenzyl)-N’-[3-(4-morpholinyl)propyl]ethanediamide
Uniqueness
N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H26N2O4S/c1-15-16(2)30-23(24-22(26)19-5-4-12-29-19)20(15)21(25-10-13-28-14-11-25)17-6-8-18(27-3)9-7-17/h4-9,12,21H,10-11,13-14H2,1-3H3,(H,24,26) |
InChI Key |
NMERSNKCXPQLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCOCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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